![molecular formula C13H9N5O2S2 B12341349 (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a hydrazonoyl cyanide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide typically involves multi-step organic reactions. One possible route could include:
Formation of the Thiazole Ring: Starting with a precursor such as 2-aminothiazole, the thiazole ring can be functionalized with a cyano and methyl group.
Sulfonylation: The thiazole derivative can then be reacted with a sulfonyl chloride to introduce the sulfonyl group.
Hydrazonoyl Cyanide Formation: The final step involves the reaction of the sulfonylated thiazole with phenylmethanecarbohydrazonoyl cyanide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the hydrazonoyl cyanide moiety.
Reduction: Reduction reactions could target the cyano groups or the sulfonyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.
Material Science: Its unique structure might make it useful in the development of new materials with specific properties.
Biology and Medicine
Drug Development: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents.
Biological Probes: It could be used as a probe to study biological pathways or as a ligand in biochemical assays.
Industry
Polymer Science: It might be used in the synthesis of polymers with specific characteristics.
作用機序
The mechanism of action would depend on the specific application. For example, if used as a drug, it might inhibit a particular enzyme by binding to its active site. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide: can be compared with other thiazole derivatives, sulfonyl compounds, and hydrazonoyl cyanides.
Uniqueness
Structural Features: The combination of a thiazole ring, sulfonyl group, and hydrazonoyl cyanide moiety is unique and may confer specific chemical and biological properties.
Reactivity: Its reactivity profile might differ from similar compounds due to the specific arrangement of functional groups.
特性
分子式 |
C13H9N5O2S2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
(1E)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide |
InChI |
InChI=1S/C13H9N5O2S2/c1-9-11(7-14)13(18-21-9)22(19,20)12(8-15)17-16-10-5-3-2-4-6-10/h2-6,16H,1H3/b17-12+ |
InChIキー |
COSPWTAAFRFUFT-SFQUDFHCSA-N |
異性体SMILES |
CC1=C(C(=NS1)S(=O)(=O)/C(=N/NC2=CC=CC=C2)/C#N)C#N |
正規SMILES |
CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=CC=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


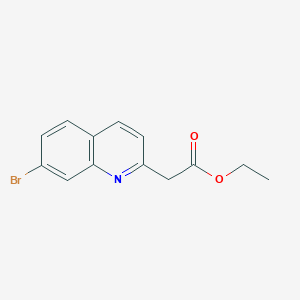

![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)
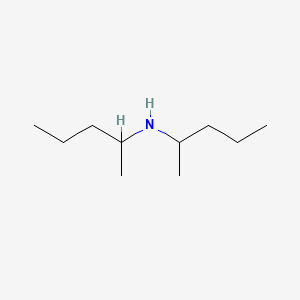
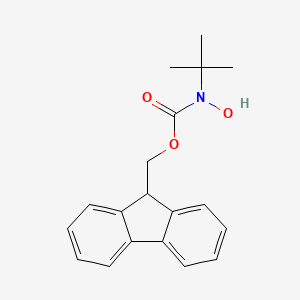
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)
![tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B12341308.png)
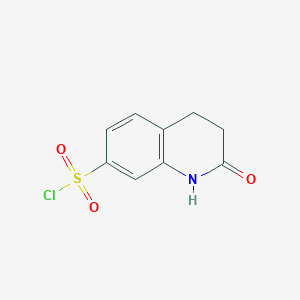
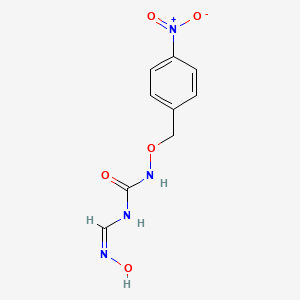

![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12341340.png)
![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)
